

In-Depth Technical Guide: **tert-Butyl (4-hydroxybutan-2-yl)carbamate**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl (4-hydroxybutan-2-yl)carbamate*

Cat. No.: *B116039*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of **tert-butyl (4-hydroxybutan-2-yl)carbamate**. This chiral building block is a valuable intermediate in medicinal chemistry and organic synthesis, particularly in the construction of complex molecular architectures and peptide-based therapeutics.

Chemical and Physical Properties

tert-Butyl (4-hydroxybutan-2-yl)carbamate is a carbamate derivative featuring a secondary alcohol and a Boc-protected amine. The presence of a stereocenter at the C2 position makes its chiral variants, particularly the (R)-enantiomer, useful in asymmetric synthesis.

Identifiers and General Properties

Property	Value	Reference
IUPAC Name	tert-butyl N-(4-hydroxybutan-2-yl)carbamate	
CAS Number	167216-17-3 ((R)-enantiomer) 146514-31-0 (racemate)	
Molecular Formula	C ₉ H ₁₉ NO ₃	[1] [2]
Molecular Weight	189.25 g/mol	[2]
Appearance	White to off-white crystalline solid	[1]

Physical Properties

Property	Value	Notes
Boiling Point	301.4 ± 25.0 °C	Predicted
Density	1.010 ± 0.06 g/cm ³	Predicted
Solubility	Soluble in organic solvents such as tetrahydrofuran (THF), dichloromethane, and methanol.	
Storage	2-8°C	

Synthesis and Characterization

The synthesis of enantiomerically pure **tert-butyl (4-hydroxybutan-2-yl)carbamate** is crucial for its application in stereoselective synthesis. A common method involves the reduction of a Boc-protected amino ester.

Experimental Protocol: Synthesis of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate

This protocol outlines the synthesis via the reduction of methyl (R)-3-((tert-butoxycarbonyl)amino)butyrate using lithium aluminum hydride (LiAlH₄).

Materials:

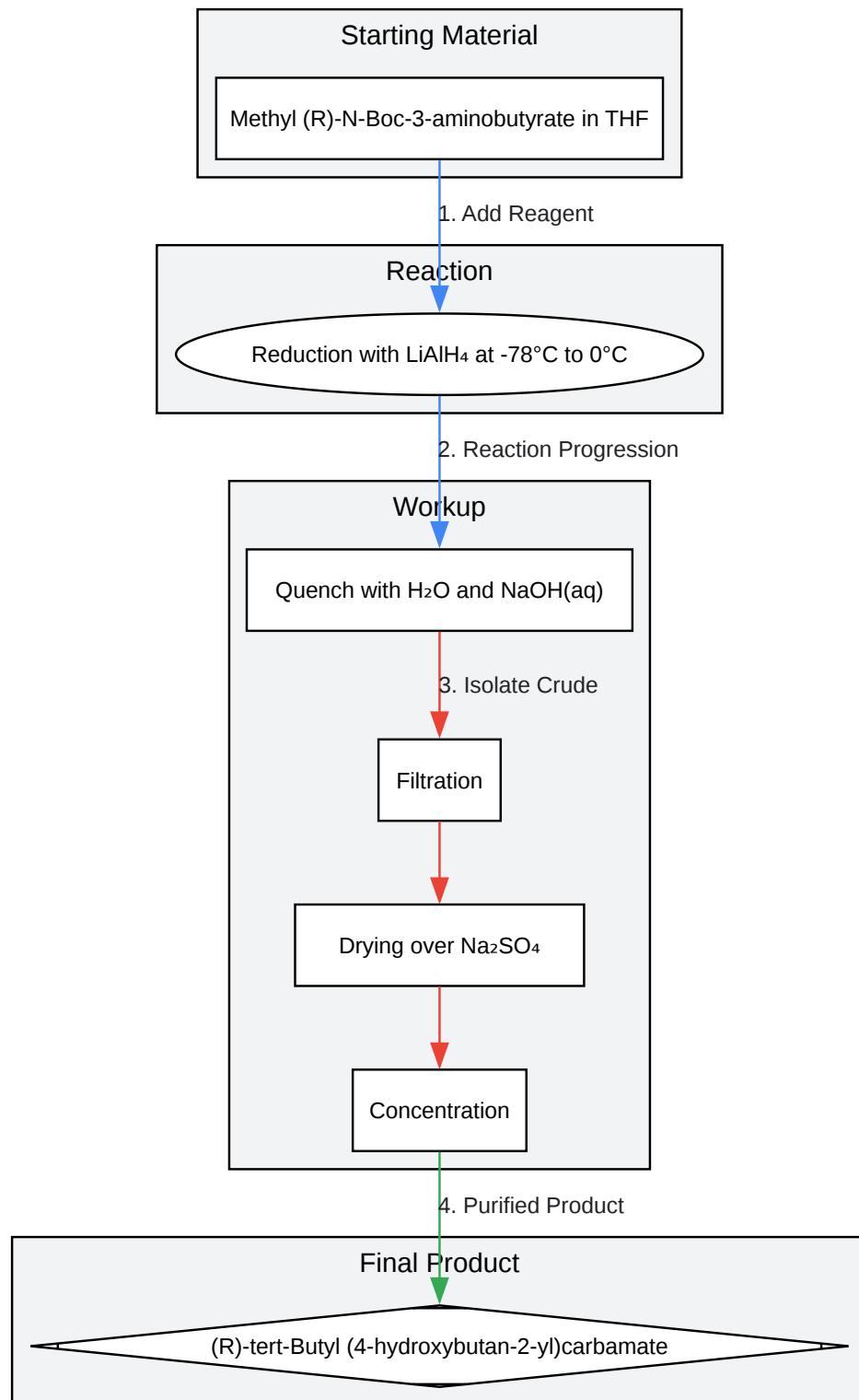
- Methyl (R)-3-((tert-butoxycarbonyl)amino)butyrate
- Lithium aluminum hydride (LiAlH₄)
- Tetrahydrofuran (THF), anhydrous
- Water
- 15% Sodium hydroxide (NaOH) aqueous solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Diatomaceous earth

Procedure:

- A solution of methyl (R)-3-((tert-butoxycarbonyl)amino)butyrate in anhydrous THF is prepared in a reaction vessel under a nitrogen atmosphere.
- The solution is cooled to -78°C using a dry ice/acetone bath.
- Lithium aluminum hydride is slowly added to the cooled solution.
- The reaction mixture is stirred at -78°C for 1 hour.
- The reaction is then slowly warmed to 0°C.
- The reaction is quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of NaOH.
- The resulting mixture is stirred at room temperature for 1 hour.
- The mixture is filtered through a pad of diatomaceous earth.

- The filtrate is dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure to yield **(R)-tert-butyl (4-hydroxybutan-2-yl)carbamate**.

Characterization


Due to the nature of this compound as a synthetic intermediate, detailed public spectral data is limited. Characterization would typically involve the following techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be used to confirm the molecular structure, including the presence of the tert-butyl group, the butanol backbone, and the carbamate linkage.
- Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the carbamate, and the C=O stretch of the carbamate.
- Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

Logical and Experimental Workflows

The synthesis of **(R)-tert-butyl (4-hydroxybutan-2-yl)carbamate** from its corresponding ester is a straightforward reduction. The general workflow is depicted below.

Synthesis Workflow

[Click to download full resolution via product page](#)

Synthesis Workflow Diagram

Applications in Research and Development

As a chiral building block, **tert-butyl (4-hydroxybutan-2-yl)carbamate** serves as a versatile starting material for the synthesis of more complex molecules. The Boc-protecting group allows for the selective modification of the hydroxyl group, while the hydroxyl group can be used for further functionalization, such as oxidation to a ketone or conversion to a leaving group for nucleophilic substitution. Its primary application lies in the synthesis of pharmaceutical ingredients where specific stereochemistry is required for biological activity.

Safety and Handling

Standard laboratory safety precautions should be observed when handling **tert-butyl (4-hydroxybutan-2-yl)carbamate**. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. tert-Butyl carbamate [webbook.nist.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: tert-Butyl (4-hydroxybutan-2-yl)carbamate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b116039#tert-butyl-4-hydroxybutan-2-yl-carbamate-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com